

daunorubicin benzoylhydrazone derivative

zorubicin

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Compound Focus: Zorubicin

CAS No.: 54083-22-6

Cat. No.: S548649

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Technical Profile of Zorubicin

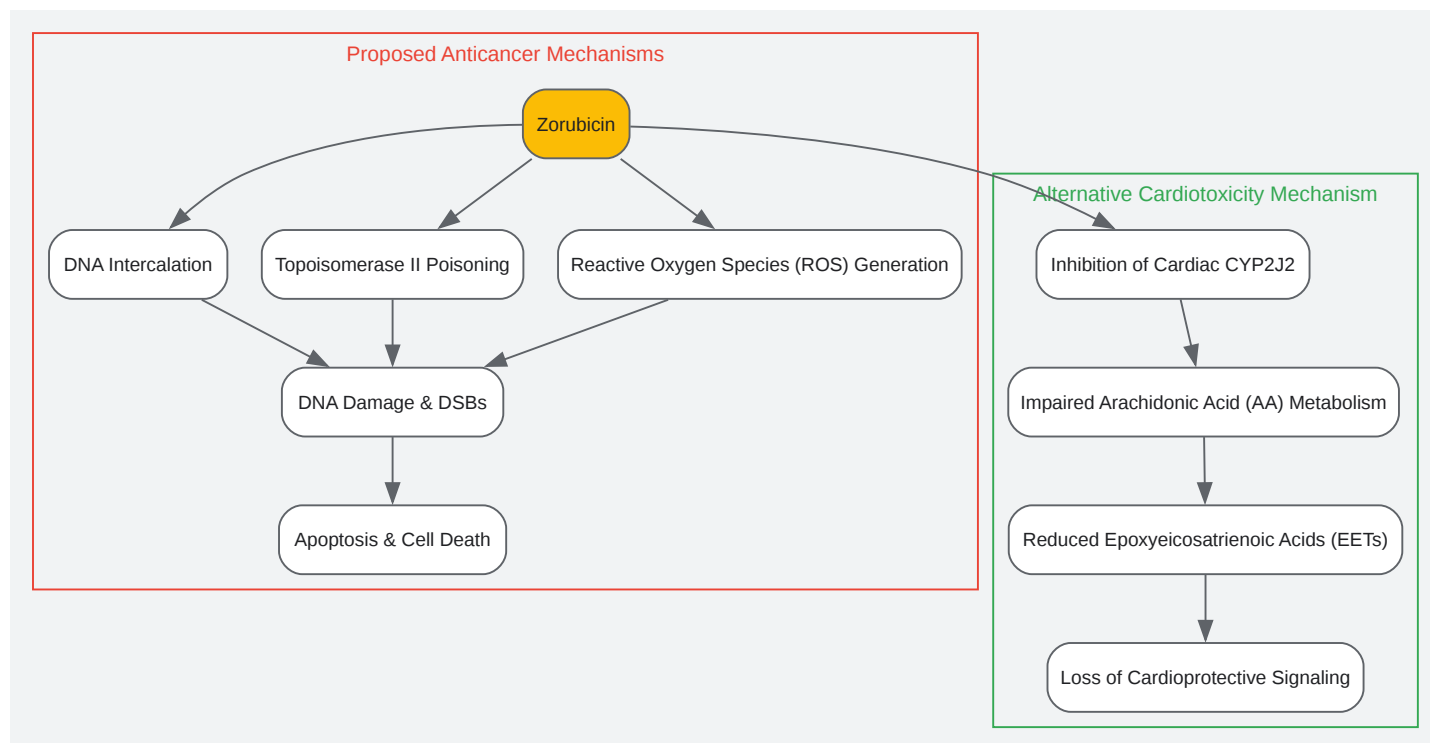
The table below summarizes the core technical information available for **Zorubicin**.

Attribute	Description
Chemical Classification	Anthracycline antibiotic; daunorubicin derivative with a benzoyl-hydrazone side chain modification [1].
Mechanism of Action	DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species (ROS) [1].
Primary Use	Used as an antineoplastic agent, notably in breast cancer [1].
Cardiotoxicity Profile	Considered to have lower cardiotoxic potential compared to doxorubicin and daunorubicin, despite retaining the quinone moiety capable of producing ROS [1].

Proposed Mechanisms of Action and Toxicity

Zorubicin, like other anthracyclines, exerts its cytotoxic effects through multiple pathways. The following diagram illustrates its proposed mechanisms of anticancer action and an alternative theory for its

cardiotoxicity.



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Zorubicin's proposed mechanisms for anticancer action and cardiotoxicity.

A key area of modern research involves understanding why some anthracyclines like **zorubicin** show reduced cardiotoxicity. Beyond the classic ROS model, investigations point to interactions with specific cardiac enzymes [1].

Research and Experimental Context

Available information does not contain detailed, standalone experimental protocols specifically for **zorubicin**. However, insights can be drawn from general anthracycline research:

- **Binding Assays:** The interaction between anthracyclines (including **zorubicin**) and cardiac cytochrome P450 enzymes like CYP2J2 can be studied using **Fluorescence Polarization (FP)** to assess binding affinity and competitive inhibition [1].
- **Cellular Uptake & Cytotoxicity:** Standard in vitro assays are applicable. Studies often expose human cancer cell lines to a range of drug concentrations for 24-72 hours. Key methodologies include [2]:
 - **MTT Assay** to measure cell viability and determine IC50 values.
 - **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)** to quantify intracellular drug and metabolite concentrations.
 - **Flow Cytometry** to analyze cell cycle arrest and induction of apoptosis.

Research Gaps and Future Directions

Information on **zorubicin** in the provided search results is limited. Key areas for further investigation include:

- **Detailed Pharmacokinetics:** Comprehensive data on absorption, distribution, metabolism, and excretion (ADME) in humans is not available in the search results.
- **Clinical Trial Data:** The search results lack recent or extensive clinical data on **zorubicin's** efficacy and safety profile in large patient populations.
- **Direct Comparative Studies:** While it is classified as less cardiotoxic, structured comparisons of its potency and toxicity against doxorubicin, epirubicin, and idarubicin across different cancer models are needed.

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References

1. Anthracycline Derivatives Inhibit Cardiac CYP2J2 - PMC [pmc.ncbi.nlm.nih.gov]
2. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin ... [pmc.ncbi.nlm.nih.gov]

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